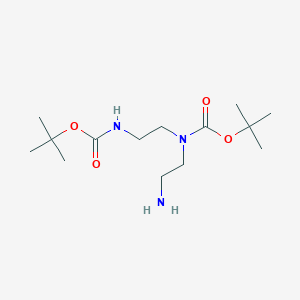
1,4-Bis-Boc-1,4,7-triazaheptano
Descripción general
Descripción
1,4-Bis-Boc-1,4,7-triazaheptane is a chemical compound with the molecular formula C14H29N3O4 and a molecular weight of 303.4 g/mol . It is a derivative of 1,4,7-triazaheptane, where two tert-butoxycarbonyl (Boc) groups are attached to the nitrogen atoms. This compound is commonly used in organic synthesis and proteomics research due to its unique structural properties .
Aplicaciones Científicas De Investigación
1,4-Bis-Boc-1,4,7-triazaheptane is utilized in various scientific research fields:
Mecanismo De Acción
Target of Action
It is known to be used in the synthesis of proteolysis targeting chimeras (protacs) . PROTACs are designed to target specific proteins for degradation .
Mode of Action
1,4-Bis-Boc-1,4,7-triazaheptane acts as a linker in the design of PROTAC molecules . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The compound helps connect the target protein with the protein degradation machinery, facilitating the degradation of the specific protein .
Biochemical Pathways
The biochemical pathways affected by 1,4-Bis-Boc-1,4,7-triazaheptane are related to the ubiquitin-proteasome system . This system is responsible for protein degradation in cells . By facilitating the degradation of specific proteins, the compound can influence various biochemical pathways depending on the function of the targeted protein .
Result of Action
The molecular and cellular effects of 1,4-Bis-Boc-1,4,7-triazaheptane are related to its role in the degradation of specific proteins . By targeting these proteins for degradation, it can influence cellular processes that these proteins are involved in .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis-Boc-1,4,7-triazaheptane can be synthesized through a multi-step process involving the protection of diethylenetriamine with Boc groups. One common method involves the reaction of diethylenetriamine with 2-(tert-butoxycarbonyloximino)-2-phenylacetonitrile (Boc-ON) in tetrahydrofuran (THF) at 0°C under nitrogen atmosphere . The reaction mixture is stirred for an hour, and the product is purified using silica gel column chromatography .
Industrial Production Methods
While specific industrial production methods for 1,4-Bis-Boc-1,4,7-triazaheptane are not widely documented, the synthesis typically follows similar principles as laboratory-scale preparation, with adjustments for larger scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis-Boc-1,4,7-triazaheptane undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine groups can be deprotected under mild acidic conditions to form free amines, which can then participate in nucleophilic substitution reactions.
Coupling Reactions: The free amine groups can react with carboxylic acids or activated esters to form amide bonds.
Common Reagents and Conditions
Major Products
Deprotected Amine: Removal of Boc groups yields 1,4,7-triazaheptane.
Amides: Coupling reactions with carboxylic acids produce amides.
Comparación Con Compuestos Similares
Similar Compounds
1,7-Bis-Boc-1,4,7-triazaheptane: Similar in structure but with different Boc protection patterns.
1,4,7-Triazaheptane: The parent compound without Boc protection.
Uniqueness
1,4-Bis-Boc-1,4,7-triazaheptane is unique due to its dual Boc protection, which provides stability and allows for selective deprotection and functionalization. This makes it particularly useful in the synthesis of complex molecules and PROTACs .
Propiedades
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O4/c1-13(2,3)20-11(18)16-8-10-17(9-7-15)12(19)21-14(4,5)6/h7-10,15H2,1-6H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNOQXYYSVIUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CCN)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373212 | |
| Record name | 1,4-Bis-Boc-1,4,7-triazaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120131-72-8 | |
| Record name | 1,4-Bis-Boc-1,4,7-triazaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


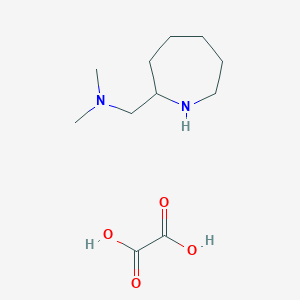
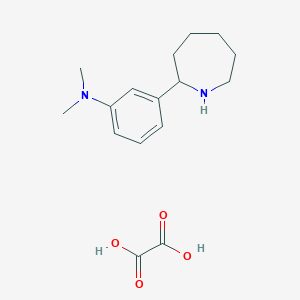
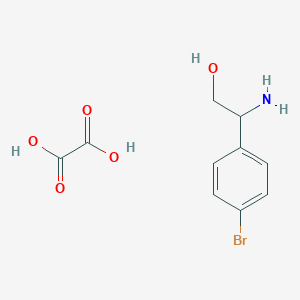
![5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111284.png)
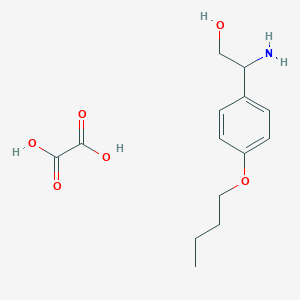
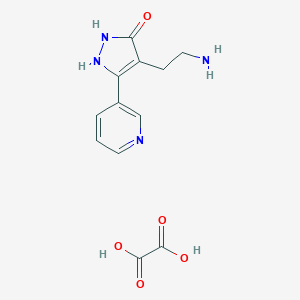
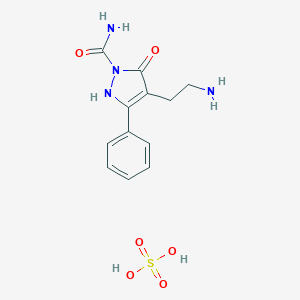

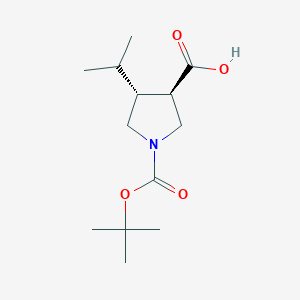
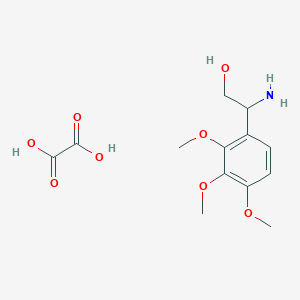
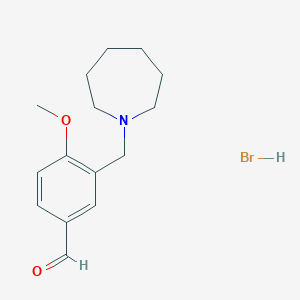
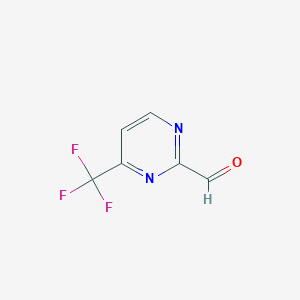

![2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B111352.png)
